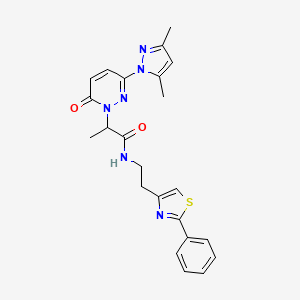
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C23H24N6O2S and its molecular weight is 448.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)propanamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates a pyrazole moiety, which is known for a diverse range of biological activities. This article aims to summarize the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The compound can be broken down into its key structural components:
- Pyrazole ring : Contributes to various biological activities.
- Pyridazinone : Known for its role in medicinal chemistry.
- Thiazole derivative : Often associated with antimicrobial and anticancer properties.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of pyrazole derivatives. For instance, compounds featuring the pyrazole structure have been shown to inhibit cancer cell proliferation through various mechanisms, including modulation of autophagy and interference with mTOR signaling pathways. In particular, derivatives similar to our compound have demonstrated submicromolar antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2) .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)... | MIA PaCa-2 | <0.5 | mTORC1 inhibition, autophagy modulation |
| N-(1-benzyl-3,5-dimethyl-pyrazol)... | Various | <0.5 | Autophagic flux disruption |
Antimicrobial Activity
Compounds containing thiazole and pyrazole rings have shown promising antimicrobial activity. The thiazole moiety is particularly noted for its effectiveness against various bacterial strains. Research indicates that thiazole derivatives can act as inhibitors of bacterial growth by disrupting cellular processes .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative A | Staphylococcus aureus | 32 µg/mL |
| Thiazole Derivative B | Escherichia coli | 16 µg/mL |
The mechanisms through which the compound exerts its biological effects are multifaceted:
- Inhibition of mTOR Signaling : Similar compounds have been shown to reduce mTORC1 activity, leading to enhanced autophagy and reduced cancer cell viability .
- Disruption of Autophagic Flux : Certain pyrazole derivatives interfere with the reactivation of mTORC1 during starvation conditions, resulting in the accumulation of autophagic markers such as LC3-II .
- Antimicrobial Mechanisms : The thiazole component may interact with bacterial enzymes or disrupt membrane integrity, contributing to its antimicrobial efficacy .
Case Studies
A notable case study involved the evaluation of a related compound in vivo, which demonstrated significant tumor reduction in xenograft models. The study highlighted the compound's ability to modulate immune responses alongside direct cytotoxic effects on tumor cells.
Propiedades
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-15-13-16(2)28(26-15)20-9-10-21(30)29(27-20)17(3)22(31)24-12-11-19-14-32-23(25-19)18-7-5-4-6-8-18/h4-10,13-14,17H,11-12H2,1-3H3,(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFTWFKQEGMTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C(C)C(=O)NCCC3=CSC(=N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













